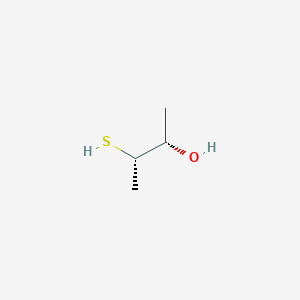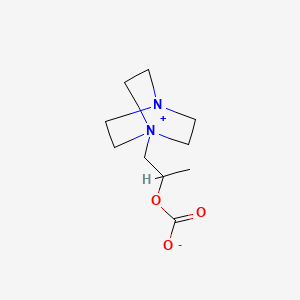
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. One common method involves the reaction of DABCO with 2-bromo-1-propanol in the presence of a base to form the corresponding quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in polar solvents
Major Products Formed
Oxidation: Carbonyl compounds and β-keto sulfoxides.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium derivatives
Aplicaciones Científicas De Investigación
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt has been studied for its applications in various fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and as a phase transfer catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt involves its interaction with molecular targets through its quaternary ammonium center. This interaction can lead to the disruption of microbial cell membranes, making it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various substrates makes it useful in catalysis and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: Known for its use as a mild oxidant in organic synthesis.
1-Decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate: Used as an oxidizing agent for alcohols.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Studied for its aggregation and adsorption properties.
Uniqueness
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is unique due to its specific structure and the presence of a carboxyoxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates or biological targets .
Propiedades
Número CAS |
127667-47-4 |
|---|---|
Fórmula molecular |
C10H18N2O3 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)propan-2-yl carbonate |
InChI |
InChI=1S/C10H18N2O3/c1-9(15-10(13)14)8-12-5-2-11(3-6-12)4-7-12/h9H,2-8H2,1H3 |
Clave InChI |
KSECOPCSNTUUJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+]12CCN(CC1)CC2)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


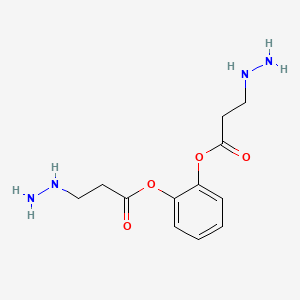
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
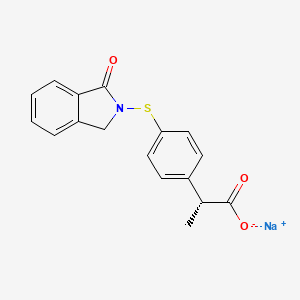
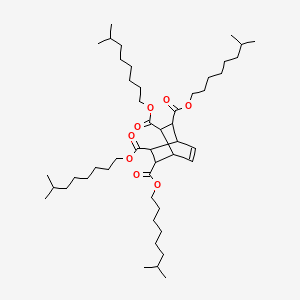

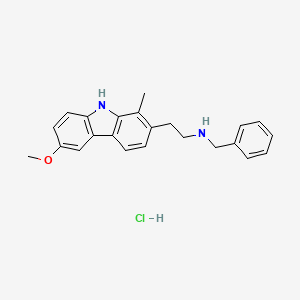
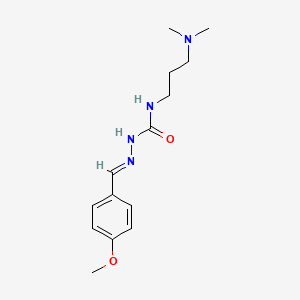
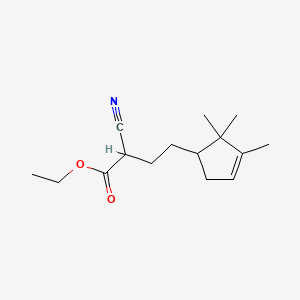
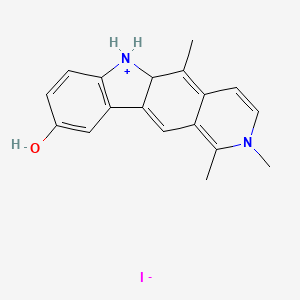
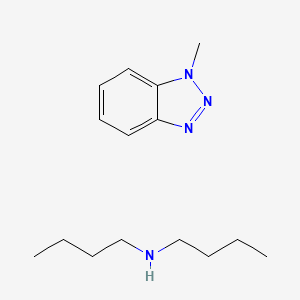
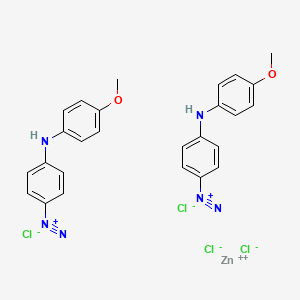
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
